
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine
Overview
Description
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride as the key starting materials.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the reaction of the sulfonyl chlorides with an appropriate amine, such as azetidine-3-amine, under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Hydrolysis Products: Sulfonic acids are the primary products of hydrolysis reactions.
Scientific Research Applications
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be employed in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.
Industrial Applications: It may find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Chlorophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- 1-((2-Fluorophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- 1-((2-Iodophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
Uniqueness
1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromophenyl and methoxyphenyl sulfonyl groups also imparts distinct chemical properties, making it a valuable compound for various applications.
Biological Activity
1-(2-Bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The compound features two sulfonyl groups attached to an azetidine ring, which may influence its interaction with biological targets. The presence of bromine and methoxy substituents is expected to modulate its pharmacological properties.
Biological Activity Overview
-
Antibacterial Activity
- Recent studies indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-donating groups often show enhanced activity against Bacillus subtilis but limited efficacy against Escherichia coli .
- A structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the azetidine framework affect antibacterial potency.
-
Antifungal Activity
- Compounds related to this compound have demonstrated antifungal properties, particularly against Candida albicans. The effectiveness of these compounds varies significantly based on their chemical structure .
- The minimal inhibitory concentrations (MICs) for related compounds provide insights into their potential as antifungal agents.
- Anticancer Activity
Case Studies
- Antibacterial Testing
- A recent study screened several sulfonamide derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain modifications led to significant improvements in antibacterial activity, with MIC values reported in Table 1.
Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |
---|---|---|
A | 10 | 50 |
B | 5 | >100 |
C | 20 | 30 |
- Antifungal Efficacy
- In another investigation focusing on antifungal activity, various derivatives were tested against Candida albicans, revealing that specific substitutions enhanced their efficacy.
Compound | MIC (µg/mL) against Candida albicans |
---|---|
D | 15 |
E | 25 |
F | 10 |
- Cytotoxicity Assays
- Cytotoxicity assays conducted on several cancer cell lines showed that the compound exhibited selective toxicity towards cancer cells compared to normal cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
A549 (Lung Cancer) | 8 |
HepG2 (Liver Cancer) | 15 |
The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways involved in bacterial growth and cancer cell proliferation. The sulfonamide moiety is known to inhibit bacterial folic acid synthesis, while its effects on cancer cells may involve apoptosis induction or cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-bromobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential sulfonylation of the azetidine core. First, the azetidine ring is generated via cyclization of 3-aminopropanol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Subsequent sulfonylation with 2-bromobenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride requires precise stoichiometry and temperature control (0–5°C for bromo-substitution, room temperature for methoxy-substitution) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Yield optimization studies suggest using anhydrous solvents and inert atmospheres to suppress hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.5 ppm, split due to ring strain) and sulfonyl-linked aromatic protons (δ 7.2–8.1 ppm for bromophenyl; δ 6.8–7.3 ppm for methoxyphenyl). Methoxy groups appear as singlets near δ 3.8 ppm.
- IR : Strong sulfonyl S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.
- HRMS : Molecular ion peak matching the exact mass (C₁₆H₁₅BrN₂O₅S₂: ~475.94 g/mol). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) elucidate the electronic and conformational properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the azetidine ring’s puckered conformation and sulfonyl group orientations. Electrostatic potential maps reveal electron-deficient regions near the bromophenyl group, suggesting nucleophilic attack susceptibility. Molecular docking (AutoDock Vina) against targets like voltage-gated sodium channels (Nav 1.7) predicts binding affinity based on sulfonyl group interactions with hydrophobic pockets and halogen bonding from bromine .
Q. How do steric and electronic effects of substituents (Br vs. OMe) influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodology : The bromine atom’s electronegativity and leaving-group capability enable Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids). In contrast, the methoxy group’s electron-donating nature stabilizes adjacent sulfonyl groups but limits direct substitution. Competitive experiments under identical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME) show higher reactivity for bromophenyl derivatives (yield >70%) vs. methoxyphenyl (yield <30%) .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Methodology : Discrepancies may arise from differential membrane permeability or off-target effects. Validate using orthogonal assays:
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with purified enzymes.
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) with controls for efflux pumps (e.g., verapamil).
- Metabolic stability : Liver microsome studies to assess degradation pathways. Cross-reference with structural analogs (e.g., chloro- or methyl-substituted derivatives) to isolate substituent-specific effects .
Q. How can stability studies under varying pH and temperature conditions guide formulation for in vivo applications?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. Sulfonyl groups are stable in neutral-to-alkaline conditions but hydrolyze in strong acids.
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C). For in vivo use, lyophilization or encapsulation in PEGylated liposomes enhances shelf life .
Q. Experimental Design & Data Analysis
Q. What are the critical parameters for designing SAR studies to optimize this compound’s bioactivity?
- Methodology :
- Variable groups : Synthesize analogs with halogen (Cl, F), alkyl (Me, Et), or heterocyclic replacements.
- Assay selection : Prioritize high-throughput screening (HTS) for binding affinity (SPR, ITC) followed by functional assays (e.g., patch-clamp for ion channel modulation).
- Data normalization : Use Z-score analysis to rank compounds against positive/negative controls. Multivariate regression identifies key descriptors (e.g., LogP, polar surface area) .
Q. How can crystallography or cryo-EM resolve structural ambiguities in target binding modes?
- Methodology : Co-crystallize the compound with its target protein (e.g., Nav 1.7) using vapor diffusion methods. For insoluble targets, cryo-EM with graphene oxide grids improves resolution. Refinement in Phenix or Coot validates sulfonyl group interactions and azetidine ring orientation .
Q. Contradiction & Reproducibility Analysis
Q. Why might batch-to-batch variability occur in synthesis, and how is it mitigated?
- Root causes : Impurities in sulfonyl chlorides or residual water in solvents.
- Solutions :
- Quality control : NMR and LC-MS for intermediate characterization.
- Process optimization : Use freshly distilled DMF and molecular sieves for moisture-sensitive steps .
Q. How to address conflicting reports on this compound’s metabolic stability in hepatocyte vs. microsome models?
- Analysis : Hepatocytes contain Phase II enzymes (e.g., UGTs) absent in microsomes. Compare metabolite profiles (LC-MS/MS) and use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Adjust in vitro-in vivo extrapolation (IVIVE) models to account for glucuronidation .
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S2/c1-23-12-6-8-13(9-7-12)24(19,20)14-10-18(11-14)25(21,22)16-5-3-2-4-15(16)17/h2-9,14H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJCRSBVBDTGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.